2-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline
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Overview
Description
(4-methylbenzylidene)(2-methyl-3-nitrophenyl)amine is an organic compound with the molecular formula C15H14N2O2. It is a derivative of benzylideneaniline, characterized by the presence of a nitro group and methyl groups on the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methylbenzylidene)(2-methyl-3-nitrophenyl)amine typically involves the condensation reaction between 4-methylbenzaldehyde and 2-methyl-3-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: The nitro group in (4-methylbenzylidene)(2-methyl-3-nitrophenyl)amine can undergo reduction to form the corresponding amine. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can be reduced to form the corresponding amine derivative. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Reduction: Corresponding amine derivative.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Scientific Research Applications
(4-methylbenzylidene)(2-methyl-3-nitrophenyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Materials Science: The compound’s aromatic structure and functional groups make it useful in the development of new materials, such as polymers and dyes.
Biology and Medicine:
Mechanism of Action
The mechanism of action of (4-methylbenzylidene)(2-methyl-3-nitrophenyl)amine is not well-documented. compounds with similar structures typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and aromatic rings suggests potential interactions with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Benzylideneaniline: A simpler analog without the nitro and methyl groups.
4-methylbenzylideneaniline: Similar structure but lacks the nitro group.
2-methyl-3-nitroaniline: Similar structure but lacks the benzylidene group.
Uniqueness: (4-methylbenzylidene)(2-methyl-3-nitrophenyl)amine is unique due to the combination of the nitro group and methyl groups on the aromatic rings. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-8-13(9-7-11)10-16-14-4-3-5-15(12(14)2)17(18)19/h3-10H,1-2H3 |
InChI Key |
CCYJOKOENPUCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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